M443
CAS No.: 1820684-31-8
Cat. No.: VC0534307
Molecular Formula: C31H30F3N7O2
Molecular Weight: 589.6232
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820684-31-8 |
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Molecular Formula | C31H30F3N7O2 |
Molecular Weight | 589.6232 |
IUPAC Name | 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-prop-2-enoylpiperidin-3-yl)pyrimidin-2-yl]amino]benzamide |
Standard InChI | InChI=1S/C31H30F3N7O2/c1-4-28(42)40-11-5-6-22(17-40)26-9-10-35-30(38-26)39-27-12-21(8-7-19(27)2)29(43)37-24-13-23(31(32,33)34)14-25(15-24)41-16-20(3)36-18-41/h4,7-10,12-16,18,22H,1,5-6,11,17H2,2-3H3,(H,37,43)(H,35,38,39) |
Standard InChI Key | QAQFNUYJUCJMKF-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5CCCN(C5)C(=O)C=C |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
M443 is characterized by its unique chemical structure that enables specific binding to the MRK/ZAK kinase. The compound has the following properties:
Property | Value |
---|---|
CAS Number | 1820684-31-8 |
Molecular Formula | C₃₁H₃₀F₃N₇O₂ |
Molecular Weight | 589.61 g/mol |
Appearance | Solid |
Solubility | 10 mM in DMSO |
Storage Condition | 2-8°C |
SMILES | Cc1cn(cn1)-c1cc(NC(=O)c2ccc(C)c(Nc3nccc(n3)C3CCCN(C3)C(=O)C=C)c2)cc(c1)C(F)(F)F |
The compound's structure includes a trifluoromethyl group and multiple nitrogen-containing rings, contributing to its specific binding properties and irreversible inhibition mechanism .
Mechanism of Action
Irreversible Inhibition of MRK/ZAK
M443 functions as a specific, irreversible inhibitor of MRK/ZAK. Unlike reversible inhibitors that temporarily bind to their targets, M443 forms a covalent bond with MRK, resulting in permanent inactivation of the kinase. Specifically, M443 binds covalently to cysteine 22 in the ATP-binding domain of MRK via a Michael addition reaction .
This irreversible binding mechanism provides several advantages over reversible inhibitors, including prolonged pharmacodynamic duration of inhibition, which allows for lower circulating doses with potentially fewer side effects. The covalent docking of M443 to MRK was modeled using the CovDock program within the Schrödinger suite, which confirmed the targeting of cysteine 22 as the reactive residue .
Effects on Downstream Signaling
Following binding to MRK, M443 effectively inhibits multiple downstream signaling pathways that are critical for DNA damage response and cell cycle regulation. Key effects include:
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Inhibition of radiation-induced activation of p38 MAPK
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Prevention of Chk2 activation, a key player in DNA damage-induced cell cycle arrest
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Disruption of cell cycle arrest mechanisms typically induced by ionizing radiation
These effects collectively contribute to M443's ability to prevent cancer cells from arresting their cell cycle after exposure to radiation, thereby increasing their vulnerability to radiation-induced cell death .
Research Applications
Cancer Research
M443 has emerged as a valuable tool in cancer research, particularly for studying the role of MRK/ZAK in tumor cell survival and response to DNA damage. The compound's specificity for MRK makes it useful for:
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Investigating MRK-dependent signaling pathways in various cancer types
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Studying mechanisms of radiation resistance in tumors
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Developing strategies to overcome therapeutic resistance
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Exploring novel combination therapies to enhance cancer treatment efficacy
Radiosensitization
One of the most promising applications of M443 is as a radiosensitizer. Research has demonstrated that M443 can significantly enhance the sensitivity of cancer cells to radiation therapy, potentially allowing for reduced radiation doses while maintaining therapeutic efficacy. This approach is particularly valuable for pediatric brain tumors like medulloblastoma, where radiation-induced neurocognitive side effects are a major concern .
Key findings regarding M443's radiosensitizing properties include:
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Strong radiosensitization of UW228 medulloblastoma cells and UI226 patient-derived primary cells
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No effect on the radiation response of normal brain cells, suggesting a favorable therapeutic window
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Prevention of radiation-induced cell cycle arrest, which normally protects tumor cells from radiation damage
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Synergistic effects when combined with radiation in animal models of medulloblastoma
Synthesis and Development
M443 was synthesized as a derivative of nilotinib, with specific structural modifications to enhance its selectivity for MRK over BCR-Abl (the original target of nilotinib). The synthesis process involved 7 steps with a total yield of 3% .
The key steps in the synthesis included:
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Reaction of methyl 3-amino-4-methylbenzoate with cyanamide to obtain guanidine M439
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Reaction of compound A (CAS: 858643-92-2) with N,N-dimethylformamide dimethyl acetal to yield M422
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Refluxing M422 with M439 in absolute ethanol to obtain M440
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Saponification of ethyl ester with NaOH to produce M441
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Coupling of M441 with compound C (CAS-641571-11-1) using DECP
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Deprotection with acid
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Final coupling with acid chlorides to complete M443 synthesis
The design of M443 was based on homology modeling of the MRK sequence (UniProt ID: Q9NYL2) aligned with the cAbl crystal structure (PDB: 3CS9). This approach enabled the development of a compound that selectively targets MRK while minimizing activity against other kinases .
Pharmacological Properties
M443 demonstrates several key pharmacological properties that contribute to its potential as a therapeutic agent:
One of the notable characteristics of M443 is its selectivity. Unlike nilotinib, which inhibits both MRK and BCR-Abl, M443 specifically targets MRK without affecting BCR-Abl activity. This selectivity is demonstrated by comparative studies in K-562 chronic myelogenous leukemia cells, which express constitutively active BCR-Abl. While both nilotinib and M443 inhibited MRK activity, only nilotinib effectively inhibited BCR-Abl .
Preclinical Studies
In Vitro Studies
M443 has been extensively studied in various cell culture models, demonstrating significant effects on cancer cell survival and response to radiation. Key findings from in vitro studies include:
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Inhibition of MRK Signaling: M443 (500 nM) significantly inhibits IR-stimulated activation of MRK, Chk2, and p38 in both UW228 cells and UI226 primary patient-derived medulloblastoma cells .
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Prevention of Cell Cycle Arrest: Treatment with 500 nM M443 prevents radiation-induced cell cycle arrest in UW228 cells, maintaining a similar mitotic index as non-irradiated cells .
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Radiosensitization: M443 effectively radiosensitizes both UW228 cells (assessed by clonogenic assay) and UI226 primary cells (assessed by MTT assay). The dose enhancement factor (DEF) at 10% viability was 1.6 for UW228 cells, consistent with results obtained from MRK silencing by siRNA .
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Selective Toxicity: M443 showed no toxicity in the absence of radiation and failed to radiosensitize normal neuronal stem cells and astrocytes, suggesting a favorable therapeutic window .
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Broader Applicability: Beyond medulloblastoma, M443 also radiosensitized breast cancer 4T1 cells, suggesting potential applications in multiple cancer types .
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